molecular formula C10H10F3N3O2 B2624835 N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide CAS No. 2411253-13-7

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide

Cat. No.: B2624835
CAS No.: 2411253-13-7
M. Wt: 261.204
InChI Key: JLGUWWQQYFOKHA-UHFFFAOYSA-N
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Description

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, an ethyl group, and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an ethyl halide in the presence of a base.

    Formation of the Oxirane Ring: The oxirane ring is formed by epoxidation of an alkene precursor using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the oxirane ring, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Amines: Formed from the reduction of the pyrimidine ring.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as increased stability or reactivity.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability. The oxirane ring can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[4-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide: Similar structure but with a phenyl ring instead of a pyrimidine ring.

    N-[1-[4-(Trifluoromethyl)pyridine-2-yl]ethyl]oxirane-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-[1-[4-(Trifluoromethyl)thiazole-2-yl]ethyl]oxirane-2-carboxamide: Similar structure but with a thiazole ring instead of a pyrimidine ring.

Uniqueness

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide is unique due to the combination of its trifluoromethyl group, pyrimidine ring, and oxirane ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O2/c1-5(15-9(17)6-4-18-6)8-14-3-2-7(16-8)10(11,12)13/h2-3,5-6H,4H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGUWWQQYFOKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=N1)C(F)(F)F)NC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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